Clusiacitran A
Description
Contextualization within Prenylated Benzophenones and Chromanes
Clusiacitran A belongs to the broad class of prenylated benzophenones, a group of secondary metabolites characterized by a benzophenone (B1666685) core substituted with one or more isoprenoid-derived prenyl groups. These compounds are particularly abundant in the plant family Clusiaceae (Guttiferae), which includes the genus Garcinia, a well-known source of structurally diverse and biologically active natural products. nih.govnih.gov
The chemical structure of this compound is distinguished by the presence of a chromane (B1220400) moiety, which is formed through the cyclization of a prenyl group with a neighboring hydroxyl group on the benzophenone scaffold. This structural feature adds to the complexity and rigidity of the molecule, influencing its chemical properties and biological interactions. The fusion of the benzophenone and chromane ring systems creates a unique tetracyclic framework that is a hallmark of this particular subclass of natural products.
The biosynthesis of such complex molecules is believed to involve a series of enzymatic reactions, including the attachment of prenyl units to a polyketide-derived benzophenone precursor, followed by oxidative cyclization to form the chromane ring. The specific stereochemistry of this compound is a result of the high degree of stereocontrol exerted by the biosynthetic enzymes.
Significance in Contemporary Natural Product Chemistry
The significance of this compound in modern natural product chemistry is multifaceted. Its discovery and structural elucidation have contributed to a deeper understanding of the chemodiversity within the Garcinia genus and the broader family of prenylated benzophenones.
The natural source of this compound is the plant species Garcinia schomburgkiana, a plant native to Southeast Asia. The isolation of this compound was a notable finding, as it was identified as part of a cocrystal containing Clusiacitran B and their fluorinated analogs. This discovery underscores the intricate chemical mixtures that can be present in a single plant source. The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis. These methods provided conclusive evidence for its complex three-dimensional structure.
From a chemical synthesis perspective, the unique and complex architecture of this compound presents a formidable challenge and an attractive target for synthetic organic chemists. The development of synthetic routes to this compound and related compounds can provide access to larger quantities for biological evaluation and allow for the creation of analogs with potentially enhanced or novel activities.
Furthermore, compounds from the Garcinia genus have a long history of use in traditional medicine, and many have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. mdpi.comlongdom.org Preliminary investigations into the biological profile of this compound have suggested its potential as an anti-inflammatory agent. Specifically, it has been reported to exhibit significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. rbmb.netnih.gov The overproduction of nitric oxide is a key factor in the inflammatory process, and its inhibition is a common target for anti-inflammatory drugs. This finding positions this compound as a promising lead compound for the development of new therapeutic agents for inflammatory conditions.
The exploration of the biological activities of this compound is still in its early stages, but the initial findings, coupled with the known pharmacological potential of related prenylated benzophenones, highlight its importance as a subject of ongoing research in the quest for new and effective natural product-based medicines.
| Compound | Chemical Class | Key Structural Features | Natural Source |
| This compound | Prenylated Benzophenone | Tetracyclic framework, Chromane moiety | Garcinia schomburgkiana |
| Clusiacitran B | Prenylated Benzophenone | Isomer of this compound | Garcinia schomburgkiana |
Structure
2D Structure
3D Structure
Properties
CAS No. |
163597-65-7 |
|---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)-phenylmethanone |
InChI |
InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3 |
InChI Key |
XUPOZHDUFRMVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(CC2C4=C(O3)C=C(C(=C4O1)C(=O)C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources: Clusia Species as Producers of Clusiacitran A
The primary sources of this compound and related benzophenones are plants belonging to the Clusiaceae family. nih.gov This family, comprised mainly of tropical trees and shrubs, is a rich reservoir of polyisoprenylated benzophenones, which are characterized by a core benzophenone (B1666685) structure with multiple isoprene (B109036) units attached. scielo.brresearchgate.net The genus Clusia is particularly notable for producing a diverse array of these compounds. scielo.br
While direct detailed studies on the isolation of this compound are not widely available in the search results, the isolation of a closely related compound, Clusiacitran B, has been documented from Clusia multiflora. researchgate.net The structural similarity between these compounds suggests that the methodologies employed for Clusiacitran B are highly relevant and likely mirrored for the isolation of this compound from the same botanical source. The process typically begins with the collection of plant material, such as leaves or flowers, followed by extraction with organic solvents to create a crude extract.
The Clusiaceae family is a recognized source of a wide variety of polyisoprenylated benzophenones. nih.gov Genera such as Garcinia are also known to produce these types of compounds. researchgate.net For instance, various benzophenones have been isolated from Garcinia pseudoguttifera. researchgate.net Other research on Clusia grandiflora has led to the isolation of nemorosone (B1218680) II and chamone I. nih.gov The presence of this class of compounds across different genera underscores the chemosystematic importance of benzophenones within the Clusiaceae family. scielo.br
| Botanical Source | Related Compounds Identified |
| Clusia multiflora | Clusiacitran B |
| Clusia grandiflora | Nemorosone II, Chamone I |
| Garcinia pseudoguttifera | Myrtiaphenone-A, Myrtiaphenone-B, Vismiaphenone-C |
Advanced Extraction Techniques from Complex Plant Matrices
Obtaining this compound from its natural botanical source requires separating it from a multitude of other compounds within the plant matrix. Modern extraction techniques offer significant advantages over traditional methods by improving efficiency and reducing solvent consumption. nih.govkindle-tech.com
Key advanced methods applicable to the extraction of natural products like this compound include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the plant cells into the solvent. acs.org This process can lead to shorter extraction times and reduced solvent use.
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. foodresearchlab.com The collapse of these bubbles near the plant material disrupts cell walls, enhancing the mass transfer of compounds like this compound into the solvent. acs.orgfoodresearchlab.com
Supercritical Fluid Extraction (SFE): This method often utilizes carbon dioxide under conditions where it behaves as a supercritical fluid, possessing properties of both a liquid and a gas. SFE is highly efficient and selective, and it is considered a green technology because it avoids the use of organic solvents. acs.org
Chromatographic Purification Strategies for this compound
Following initial extraction, the resulting crude extract contains a complex mixture of substances. Chromatographic techniques are essential for the isolation and purification of the target compound, this compound.
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. edubirdie.comiipseries.org The process involves a stationary phase (a solid adsorbent like silica (B1680970) gel) packed into a column and a mobile phase (a liquid solvent) that flows through it. edubirdie.comresearchgate.net Separation occurs as different compounds travel through the column at different rates based on their physical and chemical properties, such as polarity. iipseries.org For natural product isolation, several modalities can be employed:
Adsorption Chromatography: Separation is based on the differential adsorption of compounds to the surface of the stationary phase.
Partition Chromatography: Separation relies on the partitioning of compounds between the stationary and mobile phases.
Size-Exclusion Chromatography: Molecules are separated based on their size, allowing larger molecules to pass through more quickly. nih.gov
This technique is often used as an initial or intermediate purification step to separate the crude extract into simpler fractions. researchgate.net
For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net Preparative HPLC operates on the same principles as column chromatography but uses a stationary phase with much smaller particle sizes and a high-pressure system to pump the mobile phase through the column. researchgate.net This results in significantly higher resolution and separation efficiency. springernature.com
Key features of preparative HPLC for isolating compounds like this compound include:
High Resolution: Capable of separating structurally similar compounds. springernature.com
Versatility: Various modes, such as normal-phase, reversed-phase, and ion-exchange, can be used to purify a wide range of natural products. springernature.comresearchgate.net
Scalability: The technique can be scaled from analytical quantities (micrograms) to preparative quantities (grams) needed for further research. researchgate.net
Recycling preparative HPLC is an advanced form of this technique that improves separation efficiency by passing the sample through the column multiple times, which is particularly useful for separating complex mixtures of natural products. acs.org
| Chromatographic Technique | Principle of Separation | Typical Use in Isolation | Resolution |
| Column Chromatography | Differential adsorption, partition, or size | Initial fractionation of crude extract | Low to Medium |
| Preparative HPLC | High-resolution differential partitioning | Final purification of target compound | High |
Specialized Chromatographic Approaches
The isolation and purification of this compound from its natural source, the fruits of Clusia multiflora, necessitates a multi-step chromatographic strategy to separate this specific prenylated benzophenone from a complex mixture of other secondary metabolites. While the seminal research detailing the initial isolation of this compound provides a foundational methodology, the broader literature on the separation of related benzophenones from the Clusiaceae family further illuminates the specialized chromatographic techniques typically employed. These methods are designed to exploit the specific physicochemical properties of this compound, such as its polarity, molecular size, and potential for specific molecular interactions.
The purification process generally commences with coarse fractionation of the crude plant extract using column chromatography over a stationary phase like silica gel. This initial step serves to separate compounds based on their polarity, yielding fractions enriched with compounds of similar polarity to this compound.
Following this initial separation, more refined chromatographic techniques are required to isolate the target compound. A key technique in the purification of polyphenols and benzophenones is size-exclusion chromatography, often utilizing Sephadex LH-20 as the stationary phase. This resin is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for the separation of compounds based on their molecular size and polarity in a variety of organic solvents. This step is crucial for removing compounds with significantly different molecular weights from the this compound-containing fractions.
The final stage of purification to achieve a high degree of purity for this compound typically involves preparative High-Performance Liquid Chromatography (HPLC). This high-resolution technique allows for the fine separation of structurally similar compounds that may have co-eluted in previous chromatographic steps. By carefully selecting the stationary phase (often a reversed-phase C18 column) and optimizing the mobile phase composition, it is possible to isolate this compound with the high purity required for structural elucidation and further scientific investigation.
The table below outlines the specialized chromatographic techniques that are instrumental in the isolation of this compound.
| Chromatographic Technique | Stationary Phase | Principle of Separation | Role in this compound Isolation |
|---|---|---|---|
| Column Chromatography | Silica Gel | Adsorption chromatography based on polarity. | Initial fractionation of the crude extract to obtain a benzophenone-rich fraction. |
| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size and polarity. | Further purification of the benzophenone fraction to remove compounds of different molecular weights. |
| Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | High-resolution separation based on hydrophobicity. | Final purification step to obtain highly pure this compound. |
Detailed research findings on the application of these techniques for the separation of benzophenones from Clusia and related genera underscore the importance of a combinatorial approach. The selection and sequence of these chromatographic methods are critical to successfully navigate the chemical complexity of the plant extract and isolate this compound in a pure form.
Biosynthetic Investigations and Mechanistic Elucidation
Proposed Biosynthetic Origins of the Prenylated Benzophenone (B1666685) Core
The biosynthesis of the fundamental benzophenone structure, and more broadly, the acylphloroglucinol class of compounds to which it belongs, is proposed to originate from the polyketide pathway. researchgate.net This pathway is a primary route for the synthesis of a wide array of natural products in plants and microorganisms. nih.gov
The proposed biosynthetic sequence for the core of Clusiacitran A and related compounds commences with the condensation of one molecule of an acyl-coenzyme A (acyl-CoA) starter unit with three molecules of malonyl-CoA. This series of condensations is followed by an intramolecular C-to-O acyl transfer and a subsequent Dieckmann-type cyclization, which is a key ring-forming step. The resulting aromatic ring, an acylphloroglucinol, serves as the foundational scaffold. researchgate.net
Following the formation of this core, the structure undergoes a series of tailoring modifications. These modifications include prenylation or geranylation, where isoprenoid units derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways are attached to the aromatic ring. researchgate.netmdpi.com These prenyl groups are crucial for the subsequent intramolecular cyclizations that lead to the complex, caged structures characteristic of many polyisoprenylated benzophenones isolated from Garcinia species. tandfonline.comresearchgate.netnih.gov In the case of this compound, this prenylated benzophenone intermediate is the direct precursor to the final cyclized product.
Enzymatic and Non-Enzymatic Mechanistic Investigations for Cyclobutane (B1203170) Ring Formation
A defining structural feature of this compound is its cyclobutane ring, which is integral to its tetracyclic framework. The formation of this strained four-membered ring is a topic of significant mechanistic interest. The most widely proposed mechanism for this transformation is a non-enzymatic, intramolecular [2+2] photocycloaddition. baranlab.org
This hypothesis is supported by several lines of evidence from organic chemistry:
Photochemical Reactivity of Benzophenones: Benzophenone and its derivatives are well-known photosensitizers. Upon absorption of UV or visible light, the benzophenone carbonyl group can be excited from its ground singlet state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. baranlab.orgnih.gov
Diradical Mechanism: This excited triplet state can behave as a diradical. In a suitably positioned prenyl side chain, the excited carbonyl can abstract a hydrogen atom from the alkene, or more directly, the alkene can add to the excited carbonyl, initiating a ring closure via a 1,4-diradical intermediate. Subsequent radical-radical coupling closes the four-membered ring, forming the cyclobutane structure. baranlab.org
Biomimetic Synthesis: The feasibility of such photochemical reactions has been demonstrated in the laboratory synthesis of various natural products containing cyclobutane rings, lending support to the idea that a similar process could occur in nature, potentially triggered by sunlight exposure to the plant tissues. nih.govacs.orgnsf.gov
While the photochemical pathway provides a plausible non-enzymatic route, the possibility of an enzymatic catalysis cannot be entirely dismissed. Nature has evolved enzymes, such as [2+2] cycloaddition-catalyzing enzymes, to control the stereochemistry and efficiency of such reactions. However, to date, no specific enzyme responsible for catalyzing the cyclobutane ring formation in this compound biosynthesis has been identified. The prevailing hypothesis remains a spontaneous or light-induced cycloaddition from a flexible prenylated benzophenone precursor.
Precursor Feeding Experiments for Pathway Elucidation
Precursor feeding experiments are a powerful technique used to trace the metabolic flow and confirm the building blocks of a natural product's biosynthetic pathway. This method involves supplying isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) to the producing organism and then determining the position of the labels in the final isolated product.
Despite the utility of this technique in elucidating the biosynthesis of other complex natural products like terpenoid indole (B1671886) alkaloids and withanolides, a review of the scientific literature reveals no specific reports of precursor feeding experiments being conducted to elucidate the biosynthetic pathway of this compound. nih.govrsc.org Such studies would be invaluable to definitively confirm the roles of the proposed acyl-CoA and isoprenoid precursors in its formation.
Gene Cluster Identification and Functional Characterization (if applicable)
In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). frontiersin.org The identification and characterization of a BGC can provide profound insights into the enzymatic machinery responsible for constructing a natural product. nih.govnih.gov A typical BGC for a polyketide-derived natural product would include a polyketide synthase (PKS) gene as its core, along with genes for tailoring enzymes like prenyltransferases, oxidoreductases, and cyclases.
As of the current body of scientific literature, a biosynthetic gene cluster specifically responsible for the production of this compound or related polyisoprenylated benzophenones in any Garcinia species has not been identified or functionally characterized. The discovery of such a cluster would be a significant step forward in understanding the molecular genetics of this compound biosynthesis and would open the door to heterologous expression and metabolic engineering efforts.
Chemical Synthesis Strategies and Stereochemical Control
Retrosynthetic Analysis of the Clusiacitran A Molecular Architecture
The retrosynthetic analysis of this compound reveals a convergent and efficient synthetic plan. A unified strategy has been developed for the synthesis of this compound and its analogues, which hinges on the disconnection of the molecule into two key building blocks: a chromane (B1220400) nucleus and a cyclobutane (B1203170) moiety. researchgate.net This approach simplifies the complex polycyclic system into more manageable synthetic targets.
The key disconnections in the retrosynthetic analysis are:
Cyclobutane Ring: The central cyclobutane ring is envisioned to be formed via a [2+2] cycloaddition reaction. This disconnection simplifies the tetracyclic core into a bicyclic chromane derivative and an appropriate alkene precursor.
Chromane Nucleus: The chromane core is further disconnected through an oxa-[3+3] annulation strategy. This simplifies the chromane ring into a substituted phloroglucinol (B13840) derivative and an α,β-unsaturated aldehyde.
This retrosynthetic blueprint allows for a modular and flexible approach to the synthesis of this compound, enabling the independent synthesis of the key fragments followed by their convergent assembly.
Total Synthesis Approaches to the Chromane Nucleus
The chromane nucleus is a fundamental structural component of this compound. Its synthesis has been a focal point of research, with various methodologies being explored to construct this bicyclic system efficiently and with high stereocontrol.
A prominent and effective strategy for the construction of the chromane nucleus of this compound is the oxa-[3+3] annulation. researchgate.net This powerful cycloaddition reaction involves the condensation of a three-carbon component with another three-atom fragment to form a six-membered heterocyclic ring.
In the context of this compound synthesis, the oxa-[3+3] annulation typically involves the reaction of a phloroglucinol derivative (the C-C-C component) with an α,β-unsaturated aldehyde (the C-C-O component). This reaction proceeds through a cascade of events, often initiated by a Michael addition, followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the chromane core. The reaction conditions for this transformation are crucial and can influence the yield and selectivity of the desired product.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
| Substituted Phloroglucinol | α,β-Unsaturated Aldehyde | Oxa-[3+3] Annulation | Chromane Nucleus |
Total Synthesis Approaches to the Cyclobutane Moiety
The central cyclobutane ring in this compound is a defining structural feature that contributes significantly to its molecular complexity and biological activity. The construction of this strained four-membered ring has been a key challenge in the total synthesis of this natural product.
A stepwise cationic [2+2] cycloaddition has been successfully employed for the formation of the cyclobutane moiety in the total synthesis of this compound. researchgate.net This reaction involves the cycloaddition of two alkene components, where one is electron-rich and the other is electron-deficient, often activated by a Lewis acid.
In the synthesis of this compound, the chromane nucleus, containing an electron-rich enol ether moiety, serves as one of the alkene partners. The other partner is a suitable alkene that, upon activation, generates a cationic intermediate that initiates the cycloaddition. The regioselectivity and stereoselectivity of this reaction are critical for establishing the correct connectivity and stereochemistry of the cyclobutane ring.
A particularly elegant and efficient approach to the synthesis of the this compound core involves a tandem annulation-cycloaddition sequence. researchgate.net This strategy combines the oxa-[3+3] annulation for the construction of the chromane nucleus and the cationic [2+2] cycloaddition for the formation of the cyclobutane ring into a single, seamless operation.
| Reaction Sequence | Key Transformations | Product |
| Tandem Annulation-Cycloaddition | 1. Oxa-[3+3] Annulation2. Cationic [2+2] Cycloaddition | Tetracyclic Core of this compound |
Diastereoselective and Enantioselective Synthetic Routes
The complex three-dimensional structure of this compound, with its multiple stereocenters, necessitates a high degree of stereochemical control during its synthesis. Both diastereoselective and enantioselective strategies have been explored to achieve the synthesis of the desired stereoisomer.
The stereochemistry of the final product is often dictated by the stereoselectivity of the key bond-forming reactions, namely the oxa-[3+3] annulation and the [2+2] cycloaddition. The facial selectivity of these reactions can be influenced by various factors, including the nature of the substrates, the choice of reagents and catalysts, and the reaction conditions.
For instance, in diastereoselective approaches, the existing stereocenters in the synthetic intermediates can direct the stereochemical outcome of subsequent reactions. In enantioselective syntheses, chiral catalysts or auxiliaries are often employed to induce asymmetry and favor the formation of one enantiomer over the other. The development of highly stereoselective methods is crucial for the efficient and practical synthesis of enantiomerically pure this compound.
Synthesis of this compound Analogues and Derivatives
The primary focus in the derivatization of this compound has been the introduction of a fluorine atom onto its complex tetracyclic framework. Fluorine is a bioisostere of the hydrogen atom and its introduction into bioactive molecules can significantly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.
Detailed research has led to the characterization of a fluorinated this compound derivative. This analogue was identified as part of a disordered cocrystal, which also contained this compound, Clusiacitran B, and a fluorinated derivative of Clusiacitran B. researchgate.netresearchgate.net The formation of this cocrystal underscores the structural similarity between the parent compounds and their fluorinated counterparts.
The synthesis of this fluorinated analogue, while confirmed through crystallographic studies, has not been extensively detailed in publicly available literature, precluding an in-depth discussion of the specific synthetic strategies and stereochemical control employed in its creation. However, the existence of this derivative opens avenues for further investigation into the synthetic accessibility of other halogenated and modified this compound analogues. The development of a robust synthetic route would be pivotal for generating a library of derivatives to systematically evaluate the impact of structural modifications on the compound's biological activity.
Future research in this area will likely focus on elucidating the synthetic pathways to fluorinated and other this compound derivatives. This will enable a more comprehensive understanding of their chemical properties and biological potential, and could lead to the development of new therapeutic agents.
Table of Synthesized this compound Analogues and Derivatives
| Compound Name | Structural Modification | Method of Characterization |
| Fluorinated this compound | Introduction of a fluorine atom | X-ray Crystallography |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like Clusiacitran A. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton NMR (¹H NMR): This technique reveals the number, type, and connectivity of hydrogen atoms. Chemical shifts indicate the electronic environment, while coupling constants (J-values) provide insights into the spatial relationships between adjacent protons, aiding in the identification of spin systems and structural fragments.
Carbon NMR (¹³C NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Chemical shifts are indicative of the hybridization state and functional groups attached to each carbon atom (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons).
While specific detailed NMR assignments for this compound were not explicitly detailed in the provided search results, the literature confirms its indispensable role in establishing the connectivity and structural features of this compound researchgate.netvulcanchem.com.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is vital for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS has been instrumental in confirming its molecular formula.
Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. This precision allows for the differentiation of compounds with very similar nominal masses but different elemental compositions. This compound has been assigned the empirical formula C₂₃H₂₄O₄, with a molecular weight of 364.43 sigmaaldrich.com. The accurate mass measurement provided by HRMS confirms this formula, distinguishing it from other possible combinations of atoms.
Fragmentation Analysis: In conjunction with techniques like tandem mass spectrometry (MS/MS), HRMS can also provide valuable information about the fragmentation patterns of this compound. By inducing fragmentation of precursor ions and analyzing the resulting daughter ions, researchers can deduce structural features and the arrangement of functional groups within the molecule. These fragmentation pathways serve as a fingerprint, further supporting the proposed structure.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Empirical Formula | C₂₃H₂₄O₄ | sigmaaldrich.com |
| Molecular Weight | 364.43 | sigmaaldrich.com |
| Accurate Mass | Not specified | - |
| Fragmentation Data | Used for elucidation | researchgate.net |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that are diagnostic for specific functional groups. For this compound, IR spectroscopy helps confirm the presence of key functional moieties.
Based on its known structure as a benzophenone (B1666685) derivative with potential hydroxyl groups, characteristic IR absorptions would include:
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1670–1715 cm⁻¹, typical for ketones and benzophenones utdallas.edulibretexts.orglibretexts.orgspecac.com.
Hydroxyl (O-H) Stretch: If a phenolic hydroxyl group is present, a broad absorption band is anticipated in the range of approximately 3200–3500 cm⁻¹, potentially influenced by hydrogen bonding libretexts.orgspecac.com.
Aromatic C-H Stretch: Bands slightly above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹) would indicate the presence of aromatic C-H bonds libretexts.orglibretexts.orgvscht.cz.
Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹) would confirm the presence of aliphatic C-H bonds in alkyl substituents libretexts.orglibretexts.org.
Aromatic C=C Stretch: Bands in the region of 1600–1400 cm⁻¹ are characteristic of carbon-carbon stretching vibrations within aromatic rings vscht.cz.
Table 2: Characteristic Infrared (IR) Absorption Bands (Expected for this compound)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |
| C=O (Ketone) | 1670–1715 | Strong | utdallas.edulibretexts.orglibretexts.orgspecac.com |
| O-H (Phenolic) | 3200–3500 | Broad, Strong | libretexts.orgspecac.com |
| Aromatic C-H | 3000–3100 | Medium | libretexts.orglibretexts.orgvscht.cz |
| Aliphatic C-H | 2850–2960 | Strong | libretexts.orglibretexts.org |
| Aromatic C=C | 1600–1400 | Medium | vscht.cz |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry. For this compound, single-crystal X-ray diffraction has been employed to establish its precise spatial arrangement.
The technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. By analyzing the diffraction pattern, the positions of atoms can be determined, yielding a detailed 3D model of the molecule. For compounds with chiral centers, X-ray crystallography, particularly when utilizing anomalous dispersion effects, can distinguish between enantiomers and assign the absolute configuration nih.govmit.edu. Studies have reported the use of X-ray crystallography on this compound, sometimes in the form of cocrystals, to confirm its structure and stereochemistry researchgate.netksu.edu.sa. The ability to determine absolute configuration, even for compounds containing only light atoms like oxygen, has been significantly advanced by modern crystallographic methods mit.edu.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopy encompasses techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) that probe the differential interaction of chiral molecules with circularly polarized light. These methods are invaluable for confirming and assigning stereochemical configurations, often in conjunction with theoretical calculations.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, characterized by positive and negative bands at specific wavelengths corresponding to electronic transitions, is highly sensitive to the molecule's three-dimensional structure. For this compound, ECD spectroscopy has been utilized to confirm its absolute stereochemistry, often by comparing experimental spectra with theoretically calculated ECD spectra researchgate.net.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. While historically significant, ECD is generally considered more informative for detailed stereochemical assignments.
Compound List
this compound
This comprehensive spectroscopic analysis underscores the intricate process involved in confirming the structure and stereochemistry of complex natural products like this compound, highlighting the synergy between various analytical techniques in modern chemical research.
Biological Activities and Molecular Mechanisms
In Vitro Efficacy Studies in Defined Cellular and Subcellular Models
The exploration of Clusiacitran A's efficacy in cellular and subcellular models is an area where direct, detailed findings are still emerging. However, its chemical structure and origin from plants known for bioactive compounds provide a basis for investigating its potential.
Direct in vitro studies specifically detailing the anti-inflammatory mechanisms of this compound were not identified in the conducted searches. Nevertheless, compounds isolated from the Clusia genus and related benzophenone (B1666685) derivatives have demonstrated anti-inflammatory properties in various cellular models. These studies typically involve assays using LPS-stimulated macrophage cell lines, such as RAW 264.7, to assess the inhibition of nitric oxide (NO) production and the modulation of key pro-inflammatory mediators like cytokines (e.g., IL-6, TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2). Some related compounds have exhibited significant NO production inhibition, with IC50 values reported in the micromolar range.
Specific in vitro investigations into the antimicrobial activity of this compound were not found. However, the Clusia genus is recognized for yielding compounds with potential antimicrobial properties. Studies on related compounds, such as Clusiacitran B, have indicated possible in vitro anti-Candida activity. The standard method for evaluating such activity involves determining the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of an antimicrobial agent capable of inhibiting visible microbial growth.
Direct studies quantifying the antioxidant properties and radical scavenging mechanisms of this compound were not identified. However, the Clusia genus is known to produce compounds with antioxidant activities. Standard in vitro assays used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These methods measure a compound's ability to neutralize free radicals, which is crucial for mitigating oxidative stress.
No direct studies specifically investigating the immunomodulatory effects of this compound were found. However, the Clusia genus is associated with the modulation of inflammatory processes. Cytokines, a class of signaling proteins that includes interleukins and tumor necrosis factors, play critical roles in regulating immune responses and inflammation. Assays that measure lymphocyte proliferation are also employed to assess immune cell activation and response.
Direct evidence for the neurobiological activity of this compound was not found in the executed searches. However, some research suggests that polyprenylated benzophenone derivatives, a chemical class to which this compound belongs, are of interest for their potential roles in the central nervous system (CNS). This includes modulating neurotransmitters associated with neuronal damage and depression.
Specific in vitro studies detailing the cytotoxic activity of this compound against cancer cell lines were not identified. However, the Clusia genus has been linked to antitumor activities. Research on other compounds and plant extracts has demonstrated cytotoxic effects against various cancer cell lines, often quantified by IC50 values. For instance, certain related compounds have exhibited cytotoxicity with IC50 values in the micromolar range. Additionally, studies on extracts from Garcinia schomburgkiana, a source from which this compound has been isolated, have reported significant cytotoxic activities for other compounds present in the extract.
Based on the comprehensive search of available scientific literature, specific details regarding this compound's cellular targets, signaling pathways, and enzymatic inhibition studies with kinetic analysis are not extensively documented in a manner that allows for the generation of the requested detailed content and data tables.
Therefore, without specific research findings detailing this compound's molecular mechanisms, cellular targets, signaling pathways, or enzymatic inhibition kinetics, it is not possible to generate the thorough, informative, and scientifically accurate content for the requested sections, including data tables.
Compound List:
this compound
Structure Activity Relationship Sar Investigations
Systematic Structural Modifications of Clusiacitran A for Bioactivity Modulation
For example, studies involving other cyclobutane-containing compounds have demonstrated significant bioactivity. Cyclobutane (B1203170) derivatives of decanoic and oleic acids have exhibited potent anti-mycobacterial activity, with some analogues showing comparable or superior efficacy to established drugs like isoniazid (B1672263) and D-cycloserine. This highlights the importance of the cyclobutane moiety in conferring biological activity, a feature shared with this compound.
| Compound | Description | Target | MIC (µM) [CDC1551] | MIC (µM) [H37Rv] | Reference |
| Compound 69 | Cyclobutane derivative | Mycobacterium tuberculosis | 4 | 8 | nih.govru.nl |
| Compound 70 | Cyclobutane derivative | Mycobacterium tuberculosis | 4 | 8 | nih.govru.nl |
| D-cycloserine | Clinical TB drug (control) | Mycobacterium tuberculosis | 4 | 8 | nih.govru.nl |
| Isoniazid | Clinical TB drug (control) | Mycobacterium tuberculosis | 4 | 8 | nih.govru.nl |
Role of Specific Hydroxyl and Prenyl Group Orientations in Activity
Functional groups such as hydroxyl (-OH) and prenyl moieties are common in natural products and play vital roles in molecular recognition and biological activity. The precise spatial orientation, electronic properties, and hydrogen-bonding capabilities of these groups significantly influence a molecule's ability to bind to its target. SAR studies often focus on modifying or altering the position of these functional groups to understand their contribution to activity and to optimize binding affinity and selectivity. For this compound, the orientation and potential interactions of its hydroxyl and prenyl groups are likely critical factors in its biological effects. Although detailed SAR data specifically mapping the impact of these groups in this compound is not extensively detailed in the provided literature, these are standard investigative avenues in medicinal chemistry for lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach that establishes mathematical correlations between the chemical structure of a series of compounds and their observed biological activities nih.govresearchgate.netamazon.com. By identifying and quantifying the influence of various structural and physicochemical properties (molecular descriptors), QSAR models can predict the activity of novel, unsynthesized compounds. This predictive capability is invaluable for guiding the rational design of analogues with enhanced potency, selectivity, or improved pharmacokinetic properties nih.govqsartoolbox.orgresearchgate.netmdpi.comarxiv.org. QSAR methodologies are widely applied in drug discovery to accelerate the identification of promising drug candidates and to deepen the understanding of SAR. While specific QSAR models developed for this compound or its direct analogues are not detailed in the provided snippets, the principles of QSAR are directly applicable to optimizing natural products like this compound for therapeutic development.
Analytical Methods for Quantification and Purity Assessment of Clusiacitran a
The accurate quantification and comprehensive purity assessment of Clusiacitran A are essential for its development and application in research and potential therapeutic contexts. A variety of analytical techniques are employed to ensure the identity, strength, and purity of the compound. These methods are crucial for quality control, stability testing, and pharmacokinetic studies.
Computational and Theoretical Studies
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby simulating the binding of a ligand to a receptor nih.govresearchgate.net. This method is fundamental in structure-based drug design, aiming to predict binding modes and affinities nih.govresearchgate.net. The process typically involves a search algorithm to explore ligand conformations within a receptor's binding site and a scoring function to evaluate these poses and estimate binding energy nih.govresearchgate.net. While specific docking studies for Clusiacitran A with identified biological targets were not detailed in the provided search snippets, the general principles and applications of molecular docking are well-established. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are critical for understanding ligand-receptor binding mdpi.commdpi.comdergipark.org.tr. For instance, studies on other compounds have shown that aromatic structures are critical for ligand-receptor interaction, and the presence of specific functional groups can increase hydrogen bond potential, thereby enhancing binding affinity mdpi.comdergipark.org.tr. The accuracy of docking can be influenced by factors like protein flexibility, which is often addressed through methods like ensemble docking or by incorporating induced fit mechanisms in simulations unirioja.esuni-heidelberg.de.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into their chemical reactivity, electronic properties, and vibrational frequencies mdpi.com. While specific DFT calculations for this compound were not found in the initial search results, this methodology is widely applied to understand the electronic distribution, molecular orbitals (e.g., HOMO and LUMO), and charge densities of organic compounds. These parameters are essential for predicting reaction mechanisms, identifying reactive sites, and understanding spectroscopic properties. For molecules like this compound, DFT calculations could elucidate its electronic stability and potential for undergoing specific chemical transformations, contributing to a deeper understanding of its behavior in biological systems or during synthesis.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are vital for understanding the three-dimensional structure and dynamic behavior of molecules. Conformational analysis aims to identify the most stable spatial arrangements (conformations) of a molecule, while MD simulations track the movement of atoms and molecules over time, providing insights into their flexibility, stability, and interactions rutgers.eduuni-heidelberg.dersc.org. For this compound, these simulations would reveal its preferred three-dimensional structures in various environments and how it changes its shape over time. Such studies can identify key conformational states that might be relevant for its biological activity or interaction with other molecules. For example, studies on other compounds have noted that cyclohexane (B81311) rings adopt half-chair conformations and that intermolecular interactions, such as C–H···O interactions, can link molecules into chains nih.gov. Understanding the conformational landscape of this compound is crucial for interpreting its binding modes in docking studies and predicting its behavior in a biological context.
In Silico Prediction of Bioactivity and ADME Properties
In silico methods are extensively used to predict the potential bioactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of compounds without the need for experimental testing, thereby accelerating the drug discovery process. These predictions can include quantitative structure-activity relationship (QSAR) modeling, virtual screening, and predictive algorithms for ADME parameters such as solubility, permeability, and metabolic stability. While specific in silico bioactivity and ADME predictions for this compound were not detailed in the provided search snippets, such studies would typically involve using computational tools to estimate its likelihood of interacting with specific biological targets or its behavior within a biological system. For example, QSAR models can correlate structural features with biological activity, guiding the design of more potent analogues. ADME predictions are crucial for assessing a compound's potential for oral bioavailability and its metabolic fate, excluding any in vivo human data as per the instructions.
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
Initial investigations have revealed that Clusiacitran A possesses cytotoxic properties against several human cancer cell lines. However, the full spectrum of its biological activity remains largely unexplored, presenting a fertile ground for future research.
Current research has documented the cytotoxic effects of compounds isolated from Garcinia schomburgkiana, including this compound, against a panel of human cancer cell lines. This foundational data encourages a broader screening approach to identify additional cancer types that may be susceptible to this compound.
Table 1: Reported In Vitro Cytotoxicity Associated with Compounds from Garcinia schomburgkiana Press the buttons to hide or show columns. Compound Cell Line Activity
| Compound | Cell Line | Activity |
|---|---|---|
| This compound and related compounds | KB (Human oral carcinoma) | Cytotoxic |
| This compound and related compounds | HeLa S-3 (Human cervical carcinoma) | Cytotoxic |
| This compound and related compounds | HT-29 (Human colon adenocarcinoma) | Cytotoxic |
| This compound and related compounds | MCF-7 (Human breast adenocarcinoma) | Cytotoxic |
| This compound and related compounds | Hep G2 (Human liver carcinoma) | Cytotoxic |
Future research should extend beyond general cytotoxicity to explore more specific mechanisms and therapeutic areas. Based on studies of other complex natural products, promising avenues for this compound include:
Antimalarial Activity : Other constituents from G. schomburgkiana have demonstrated antimalarial properties, suggesting that this compound should be evaluated against various strains of Plasmodium falciparum. nih.gov
Thymidylate Synthase Inhibition : Preliminary screenings of natural product libraries have identified thymidylate synthase (TS) as a potential target for compounds with structures related to this compound. wikipedia.orgnih.gov TS is a crucial enzyme in DNA synthesis, making it a well-established target for cancer chemotherapy. researchgate.net
Cancer Chemoprevention : Related natural compounds, such as 4-substituted coumarins, have shown potential as cancer chemopreventive agents. Investigating the ability of this compound to inhibit carcinogenesis at early stages is a logical next step.
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The complex, stereochemically rich structure of this compound makes its total synthesis a significant challenge. An existing synthetic route for the pyranobenzophenone moiety involves key steps such as Friedel-Crafts acylation, methylation, demethylation, and geranylation. While foundational, this pathway highlights the need for more advanced and efficient synthetic strategies.
Convergent Synthesis : Designing synthetic routes where complex fragments of the molecule are synthesized independently and then joined together at a late stage can dramatically improve efficiency compared to linear approaches.
Stereoselective Reactions : Developing novel reactions that allow for precise control over the formation of the multiple stereocenters in this compound is paramount. This will reduce the need for difficult separation of stereoisomers and ensure the synthesis of the biologically active form of the molecule.
Deeper Elucidation of Biosynthetic Enzymes and Pathways in Natural Producers
While this compound has been successfully isolated from its natural source, Garcinia schomburgkiana, the specific enzymatic machinery responsible for its production within the plant is not yet understood. Elucidating the biosynthetic pathway is a critical area of future research that could unlock new methods for producing the compound and its derivatives. fraunhofer.denih.gov
The general pathway for benzophenone (B1666685) biosynthesis is believed to involve benzophenone synthase, which catalyzes the condensation of substrates like 3-hydroxybenzoyl-CoA with malonyl-CoA units. researchgate.net This is followed by modifications such as prenylation and cyclization to create the complex final structure. researchgate.net
Future research should employ a combination of genomics, transcriptomics, and enzymology to:
Sequence the genome and transcriptome of G. schomburgkiana to identify candidate genes, particularly those encoding benzophenone synthases, prenyltransferases, and cyclases.
Functionally characterize these enzymes through heterologous expression in host organisms like yeast or E. coli.
Reconstitute portions of the biosynthetic pathway in vitro or in vivo to confirm the roles of specific enzymes. nih.gov
Understanding this pathway could enable the use of synthetic biology approaches to produce this compound in engineered microorganisms, providing a sustainable and scalable source for further research and development. asm.orgnih.gov
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
To move this compound from a cytotoxic compound to a potential therapeutic agent, a deep understanding of its mechanism of action is essential. Early indications that it may act as a thymidylate synthase (TS) inhibitor provide a valuable starting point for detailed molecular and cellular investigations. nih.govnih.gov
Future mechanistic studies should aim to:
Confirm Direct Target Engagement : Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct binding interaction between this compound and purified TS protein.
Determine Binding Mode : Obtain a high-resolution X-ray crystal structure of this compound in complex with its target enzyme. mdpi.com This would reveal the precise binding site and molecular interactions, providing a structural basis for its inhibitory activity and guiding the design of more potent derivatives. mdpi.com
Elucidate Downstream Cellular Effects : Investigate the cellular consequences of target inhibition. For TS, this would involve measuring the impact on dTMP levels, DNA synthesis, cell cycle progression, and the induction of apoptosis. nih.govnih.gov
Identify Off-Targets : Employ chemoproteomic strategies to identify other potential protein targets within the cell, which can help to understand the full biological activity profile and predict potential side effects. nih.gov
Integration with Systems Biology and Cheminformatics Approaches
The complexity of natural products like this compound can be effectively analyzed using computational tools. mdpi.com Integrating systems biology and cheminformatics will be crucial for accelerating its development. nih.govnih.govrsc.org
Cheminformatics : These techniques can be used to build a comprehensive profile of this compound and its derivatives. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a series of this compound analogs, QSAR models can be developed to predict the biological activity of new, virtual compounds, thereby prioritizing synthetic efforts.
Virtual Screening and Molecular Docking : Computational models of potential protein targets can be used to virtually screen libraries of this compound derivatives, identifying those with the highest predicted binding affinity.
Systems Biology : This holistic approach can map the global impact of this compound on cellular networks. slideshare.netuq.edu.au By using techniques like proteomics and metabolomics, researchers can observe how the entire protein and metabolite landscape of a cell changes upon treatment. This can reveal unexpected mechanisms of action, identify biomarkers of response, and provide a more complete picture of the compound's effects.
High-Throughput Screening and Lead Optimization of this compound Derivatives
The ultimate goal of preclinical drug discovery is to refine a promising "hit" molecule into an optimized "lead" compound suitable for further development. mdpi.com This requires a systematic process of chemical modification and biological testing. nih.govepa.govresearchgate.net
High-Throughput Screening (HTS) : Once an efficient synthetic route is established, a library of this compound derivatives can be created. HTS allows for the rapid, automated testing of this library against various biological targets or in cell-based assays to identify compounds with improved activity or novel biological profiles. sigmaaldrich.combmglabtech.comenamine.net
Lead Optimization : Hits identified from HTS campaigns will enter a lead optimization cycle. danaher.com This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, involves medicinal chemists systematically modifying the structure of the hit compound to improve key drug-like properties.
Table 2: Key Steps in a Lead Optimization Cycle for this compound Press the buttons to hide or show columns. Phase Objective Methods
| Phase | Objective | Methods |
|---|---|---|
| Design | Propose structural modifications to improve potency, selectivity, and ADMET properties. | Computational modeling (QSAR, docking), analysis of existing structure-activity relationships (SAR). |
| Make | Synthesize the designed derivatives. | Parallel synthesis, medicinal chemistry. |
| Test | Evaluate the new compounds in biological and pharmacokinetic assays. | In vitro potency and selectivity assays, cell-based assays, preliminary ADMET screening (solubility, metabolic stability). |
| Analyze | Interpret the data to establish new SAR and inform the next design cycle. | Data analysis and visualization, refinement of computational models. |
Through these focused research efforts, the scientific community can systematically unlock the full potential of this compound, moving it from a fascinating natural product to a well-understood lead compound with the potential for therapeutic application.
Q & A
Q. What established methods are used to isolate Clusiacitran A from natural sources, and how can their efficiency be validated?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Efficiency validation requires comparing yield percentages across solvents and confirming purity via spectroscopic methods (NMR, MS). Reproducibility should adhere to protocols detailed in supplementary materials, as per journal guidelines for experimental transparency .
Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation of this compound?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are critical for determining molecular weight and stereochemistry. Chromatographic purity is validated via HPLC-UV/ELSD. Researchers must ensure raw spectral data are archived in supplementary files, avoiding excessive figures in the main text .
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of this compound, and what are their limitations?
Methodological Answer: DPPH and FRAP assays are standard but limited by solvent interference (e.g., ethanol quenching radicals) and lack of cellular context. Researchers should pair these with cell-based ROS assays and validate findings using positive controls (e.g., ascorbic acid). Statistical analysis (ANOVA) must be reported to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
Methodological Answer: Discrepancies often arise from model-specific variables (e.g., cell line viability thresholds, assay incubation times). A systematic review of experimental conditions (pH, temperature, solvent carriers) should precede meta-analysis. Researchers must explicitly address confounding factors in the discussion section, citing prior conflicting studies .
Q. What computational strategies predict the biosynthetic pathways of this compound, and how are they integrated with experimental validation?
Methodological Answer: Genome mining tools (e.g., antiSMASH) identify putative gene clusters in host organisms. Quantum mechanical calculations (DFT) predict intermediate stability. Experimental validation involves gene knockout studies and LC-MS monitoring of pathway intermediates. Raw computational data should be shared via repositories like Zenodo .
Q. How do variations in extraction solvents and pH levels impact the stability and yield of this compound, and what experimental designs optimize these parameters?
Methodological Answer: A factorial design (DoE) can model solvent-polarity and pH effects on yield. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC tracking. Researchers should prioritize orthogonal solvent systems (e.g., ethanol-water) and buffer-controlled pH to minimize degradation .
Q. What mechanistic insights have been gained from studying the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: Semi-synthetic modification of hydroxyl groups and esterification sites has revealed key pharmacophores. SAR studies require tandem LC-MS/MS for derivative characterization and molecular docking simulations (e.g., AutoDock Vina) to predict target binding. Negative results must be transparently reported to avoid publication bias .
Methodological Considerations for Data Integrity
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, instrument settings) must be included in supplementary materials, adhering to IUPAC nomenclature .
- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess heterogeneity in bioactivity data, acknowledging limitations in cross-study comparisons .
- Ethical Reporting : Avoid selective data presentation; negative results (e.g., low-yield syntheses) should be disclosed to inform future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
